

Application Note: ANTS Derivatization of Monosaccharides for HPLC Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	ANTS
Cat. No.:	B149225

[Get Quote](#)

Introduction

The quantitative analysis of monosaccharide composition is a critical aspect of glycoprotein characterization in biopharmaceutical development and glycobiology research. This application note details a robust method for the derivatization of monosaccharides using 8-aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. **ANTS** is a highly polar, fluorescent label that reacts with the reducing end of carbohydrates via reductive amination.[1][2] The resulting labeled monosaccharides are stable and can be separated with high resolution and sensitivity. [2][3] This method is applicable to the analysis of monosaccharides released from glycoproteins and other biological samples.

Principle of the Method

The derivatization of monosaccharides with **ANTS** is a two-step process known as reductive amination. First, the primary amine of **ANTS** reacts with the aldehyde group of the open-ring form of a monosaccharide to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH_3CN), to form a stable secondary amine linkage.[1][4][5] The three sulfonic acid groups on the **ANTS** molecule impart a significant negative charge, making the derivatives highly soluble in aqueous solutions and suitable for both reversed-phase HPLC and capillary electrophoresis (CE).[6]

The overall reaction is as follows:

Monosaccharide (aldehyde) + **ANTS** (amine) \rightleftharpoons Schiff Base + H₂O Schiff Base + Sodium Cyanoborohydride \rightarrow **ANTS**-Monosaccharide (stable secondary amine)

The labeled monosaccharides are then separated by HPLC and detected by a fluorescence detector.

Experimental Protocols

Glycoprotein Hydrolysis to Release Monosaccharides

This protocol describes the acid hydrolysis of a glycoprotein to release its constituent monosaccharides.

Materials:

- Glycoprotein sample
- Trifluoroacetic acid (TFA), 2 M
- Nitrogen gas supply
- Heating block or oven at 100°C
- Centrifugal vacuum evaporator

Procedure:

- To your dried glycoprotein sample (typically 10-100 µg), add 50-100 µL of 2 M TFA.
- Vortex briefly to dissolve the sample.
- Incubate the sample at 100°C for 4 hours to release neutral monosaccharides. For sialic acid release, a milder hydrolysis with 0.1 M TFA for 1 hour at 80°C is recommended.[\[7\]](#)
- After incubation, cool the sample to room temperature.
- Dry the sample completely using a centrifugal vacuum evaporator or by blowing down with a gentle stream of nitrogen.

- For amino sugars, a re-N-acetylation step may be necessary.[7]

ANTS Derivatization of Released Monosaccharides

This protocol details the labeling of the dried monosaccharide hydrolysate with **ANTS**.

Materials and Reagents:

- Dried monosaccharide sample
- **ANTS** labeling solution: 0.1 M **ANTS** in 15% (v/v) acetic acid in water.[8]
- Reducing agent solution: 1 M Sodium cyanoborohydride (NaBH₃CN) in DMSO.[8]
- Incubator or water bath at 37°C
- Deionized water
- Microcentrifuge tubes

Procedure:

- Reconstitute the dried monosaccharide sample in 5 µL of the **ANTS** labeling solution.[8]
- Add 5 µL of the sodium cyanoborohydride solution to the mixture.[8]
- Vortex the mixture gently to ensure thorough mixing.
- Incubate the reaction mixture at 37°C for 16 hours (overnight).[8]
- After incubation, the sample can be diluted with deionized water prior to HPLC analysis. A dilution of 10 to 100-fold is a good starting point, depending on the initial sample concentration.

HPLC Analysis of ANTS-Labeled Monosaccharides

This section provides a general HPLC method for the separation of **ANTS**-labeled monosaccharides. The exact conditions may need to be optimized for your specific instrument and monosaccharide mixture.

Instrumentation and Columns:

- HPLC system with a fluorescence detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

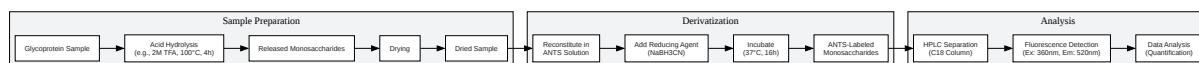
- Mobile Phase A: 0.1 M sodium acetate buffer, pH 4.5
- Mobile Phase B: Acetonitrile

HPLC Conditions:

Parameter	Value
Flow Rate	1.0 mL/min
Column Temperature	30°C
Fluorescence Detection	Excitation: 360 nm, Emission: 520 nm
Injection Volume	10-20 µL

| Gradient | 0-5 min: 5% B | 5-30 min: 5-25% B | 30-35 min: 25-50% B | 35-40 min: 50-5% B | 40-45 min: 5% B |

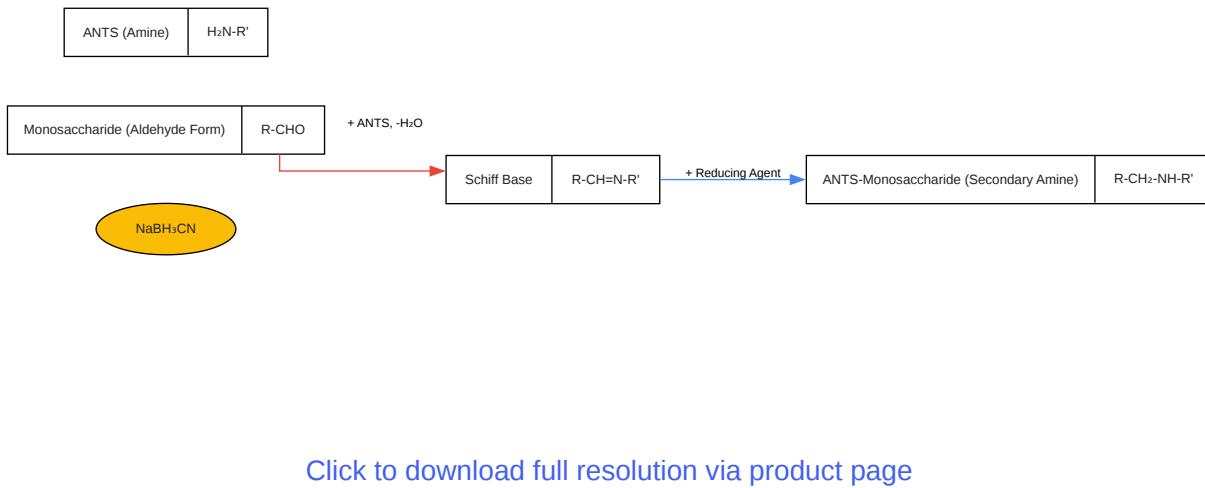
Data Presentation


The retention times of **ANTS**-labeled monosaccharides are dependent on the specific HPLC conditions used. The following table provides a representative list of common monosaccharides that can be derivatized and analyzed using this method.

Monosaccharide	Abbreviation	Status
Mannose	Man	Derivatizable
Glucose	Glc	Derivatizable
Galactose	Gal	Derivatizable
Fucose	Fuc	Derivatizable
Xylose	Xyl	Derivatizable
N-acetylglucosamine	GlcNAc	Derivatizable
N-acetylgalactosamine	GalNAc	Derivatizable
N-acetylneurameric acid	Neu5Ac	Derivatizable (after enzymatic conversion) ^[7]

Quantitative Analysis: For quantitative analysis, a standard curve should be prepared using known concentrations of monosaccharide standards. The peak area of each monosaccharide in the sample chromatogram is then used to determine its concentration by interpolation from the standard curve. The detection limits for **ANTS**-derivatized monosaccharides are typically in the low picomole range.^[2]

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **ANTS** derivatization and HPLC analysis of monosaccharides.

Reductive Amination Reaction Pathway

[Click to download full resolution via product page](#)

Caption: The chemical pathway of reductive amination for **ANTS** labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of polyacrylamide-gel electrophoresis for the high-resolution separation of reducing saccharides labelled with the fluorophore 8-aminonaphthalene-1,3,6-trisulphonic acid. Detection of picomolar quantities by an imaging system based on a cooled charge-coupled device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of carbohydrates using $\text{NaBH}(\text{OAc})_3$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary zone electrophoresis of malto-oligosaccharides derivatized with 8-aminonaphthalene-1,3,6-trisulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of sugar constituents of glycoproteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: ANTS Derivatization of Monosaccharides for HPLC Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149225#ants-derivatization-of-monosaccharides-for-hplc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com